molecular formula C8H17N B2539509 Cyclopropanepropanamine, beta,beta-dimethyl- CAS No. 877201-33-7

Cyclopropanepropanamine, beta,beta-dimethyl-

Cat. No. B2539509
CAS RN: 877201-33-7
M. Wt: 127.231
InChI Key: YPVHVTYBUQGZRZ-UHFFFAOYSA-N
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Description

Cyclopropanepropanamine, beta,beta-dimethyl- is a chemical compound that contains a total of 26 bonds, including 9 non-Hydrogen bonds, 3 rotatable bonds, 1 three-membered ring, and 1 primary aliphatic amine . It consists of 26 atoms in total, including 17 Hydrogen atoms, 8 Carbon atoms, and 1 Nitrogen atom .


Molecular Structure Analysis

The molecular structure of Cyclopropanepropanamine, beta,beta-dimethyl- includes a three-membered ring and a primary aliphatic amine . The molecule can be represented in various chemistry software for further analysis .


Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropanepropanamine, beta,beta-dimethyl- are not detailed in the search results, related compounds such as β-aminoketones have been studied extensively. They are often synthesized via Mannich reactions, condensation reactions, and other methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopropanepropanamine, beta,beta-dimethyl- can be analyzed using advanced QSPR (Quantitative Structure-Property Relationship) models. These models can provide information on properties such as Absolute Entropy of Ideal Gas, Acentric Factor, Critical Compressibility Factor, and Critical Pressure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopropane derivatives can be produced from dimethyl 2-bromo-2-methylpropylidenemalonate, with sodium methoxide or potassium cyanide in methanol, indicating substitution with nucleophilic attack at the β-position (Kolsaker & Storesund, 1972).
  • A novel route to synthesize cyclopropane derivatives involves converting 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines into 1,3-diiodide derivatives via Pd-catalyzed sequential C-H activation and radical cyclization (Giri, Wasa, Breazzano, & Yu, 2006).

Biological and Pharmaceutical Applications

  • Cyclopropane-containing polyamine analogues have been synthesized and tested for their antineoplastic activities against human prostate tumor cell lines, demonstrating variable levels of cytotoxicity and efficient tumor growth inhibition in animal models (Frydman et al., 2003).
  • In the context of nasal drug delivery, cyclodextrins, particularly methylated derivatives like dimethyl-beta-cyclodextrin, enhance the intranasal bioavailability of peptide and protein drugs (Marttin, Verhoef, & Merkus, 1998).
  • Beta-cyclodextrins, like dimethyl-beta-cyclodextrin, have been evaluated for their effects on rabbit corneal epithelium when used in eye-drop formulations, showing varying degrees of tolerance and toxicity (Jansen, Xhonneux, Mesens, & Borgers, 1990).

Environmental Applications

  • The biodegradation of beta-cyfluthrin, a synthetic pyrethroid, by Pseudomonas stutzeri strain S1 demonstrates the environmental implications of cyclopropane derivatives in agricultural use (Saikia et al., 2005).

properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,6-9)5-7-3-4-7/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVHVTYBUQGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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